2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide
Overview
Description
2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a bromo-difluorophenyl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromo-difluorophenyl group: This step often involves a substitution reaction using 2-bromo-4,6-difluorophenyl isocyanate.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction with a suitable methoxyphenyl derivative.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: It could serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: Its properties may make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromo-difluorophenyl group may enhance its binding affinity, while the triazole ring could facilitate specific interactions with target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with triazole rings and halogenated phenyl groups. Examples include:
- 2-[5-({2-[(2-chloro-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide
- 2-[5-({2-[(2-bromo-4,6-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide
These compounds share structural similarities but differ in their halogen substituents, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
2-[5-[2-(2-bromo-4,6-difluoroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrF2N5O3S/c1-3-29-17(10-18(30)25-13-5-4-6-14(9-13)32-2)27-28-21(29)33-11-19(31)26-20-15(22)7-12(23)8-16(20)24/h4-9H,3,10-11H2,1-2H3,(H,25,30)(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULLVFLEUCRGIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)CC(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrF2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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